molecular formula C12H7ClO3S B12045407 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

Cat. No.: B12045407
M. Wt: 266.70 g/mol
InChI Key: LJOUPZZIQWILHA-UHFFFAOYSA-N
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Description

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid is a chemical compound with the empirical formula C12H7ClO3S and a molecular weight of 266.70 g/mol This compound is characterized by its unique structure, which includes a thieno[3,2-c]chromene core substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 2nd position

Preparation Methods

The synthesis of 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of reagents such as chlorinating agents and catalysts to facilitate the formation of the thieno[3,2-c]chromene core . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid can be compared with other similar compounds, such as:

    7-Chloro-4-oxo-4H-chromene-2-carboxylic acid: This compound has a similar chromene core but differs in the position and nature of the substituents.

    Thieno[3,2-b]thiophene-2-carboxylic acid: This compound features a thieno[3,2-b]thiophene core, highlighting the structural diversity within this class of compounds.

    4H-Thieno[3,2-b]pyrrole-5-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C12H7ClO3S

Molecular Weight

266.70 g/mol

IUPAC Name

8-chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

InChI

InChI=1S/C12H7ClO3S/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15)

InChI Key

LJOUPZZIQWILHA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC(=C2)C(=O)O

Origin of Product

United States

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